Anticancer Structural Class Assignment: Indol-3-yl-oxoacetamide Scaffold with Documented Antitumor Activity Against Solid Tumors
The compound's core scaffold — 2-(1H-indol-3-yl)-2-oxoacetamide — has been broadly patented for its 'marked antitumor activity, particularly against human solid tumors, specifically colon and lung tumors' [1]. Within this class, example compounds have demonstrated IC50 values spanning 17–1711 nM against diverse human cancer cell lines when optimized with heterocyclic amine substituents [2]. However, the specific derivative N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has not been individually profiled in peer-reviewed cytotoxicity assays. The 3-chlorophenyl-N-ethyl substitution distinguishes it from the most extensively characterized analogs (e.g., N-(3-methylisothiazol-5-yl) and N-heterocyclic variants) and may confer differential solid tumor selectivity, although this remains a class-level inference requiring experimental validation [1][3].
| Evidence Dimension | Anticancer cytotoxicity (class-level activity range) |
|---|---|
| Target Compound Data | Not directly reported; structure belongs to patented antitumor scaffold |
| Comparator Or Baseline | N-heterocyclic indolyl glyoxylamides: IC50 = 17–1711 nM (e.g., compound 7: IC50 = 17–1711 nM against multiple human cancer lines, ref. J. Med. Chem. 2003) |
| Quantified Difference | Cannot be calculated; the target compound's specific IC50 is unknown |
| Conditions | In vitro cytotoxicity against human cancer cell lines (P388 leukemia, etc.); patent literature class definition |
Why This Matters
Confirms the compound belongs to a therapeutically relevant scaffold class with demonstrated anticancer potential, supporting its use as a probe for structure-activity relationship (SAR) expansion, though procurement decisions must acknowledge the absence of compound-specific potency data.
- [1] US Patent 6,987,122 B2 (Asta Medica AG). '2-(1H-indol-3-yl)-2-oxo-acetic acid amides with antitumor activity in particular against solid tumors, specifically colon and lung tumors.' Filed Jul 12, 2001. View Source
- [2] J. Med. Chem. 2003, 46, 1706–1715. 'Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents.' View Source
- [3] US Patent 6,903,104 B2 (National Health Research Institutes). 'Indol-3-yl-2-oxoacetamide compounds and methods of use thereof.' Filed Dec 5, 2002. View Source
